molecular formula C7H12Br3N3O2S B2690768 2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide;dihydrobromide CAS No. 2418731-76-5

2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide;dihydrobromide

Cat. No.: B2690768
CAS No.: 2418731-76-5
M. Wt: 441.96
InChI Key: MBNVKRNRNPTWAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide dihydrobromide (molecular formula: C₇H₁₀Br₃N₃O₂S; molecular weight: 444.96 g/mol) is a brominated pyridine derivative featuring a sulfonamide linker and a dihydrobromide counterion. This compound is cataloged in Enamine Ltd’s Building Blocks Catalogue (2020) with CAS number 1638847-77-4 and EN300-11686164 identifier . Its structure comprises a 2-bromopyridin-4-yl group linked via a sulfonamide bridge to an ethylamine moiety, protonated as a dihydrobromide salt.

Properties

IUPAC Name

2-amino-N-(2-bromopyridin-4-yl)ethanesulfonamide;dihydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O2S.2BrH/c8-7-5-6(1-3-10-7)11-14(12,13)4-2-9;;/h1,3,5H,2,4,9H2,(H,10,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNVKRNRNPTWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1NS(=O)(=O)CCN)Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Br3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide; dihydrobromide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound is characterized by the presence of a bromopyridine moiety, which is known to influence its pharmacological properties. This article reviews the biological activity of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.

The biological activity of 2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide primarily stems from its ability to interact with specific biological targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Similar to other sulfonamides, it exhibits antimicrobial activity by inhibiting bacterial folate synthesis.
  • Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells through various signaling pathways.

Biological Activity Data

Biological Activity Observed Effects Reference
AntimicrobialInhibition of bacterial growth
CytotoxicityInduces apoptosis in cancer cells
Enzyme InhibitionInhibits dihydropteroate synthase

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various sulfonamide derivatives, including 2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
  • Cytotoxicity in Cancer Cells : In vitro studies demonstrated that this compound induces cell death in several cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the activation of caspase pathways, leading to apoptosis.
  • Enzyme Targeting : Research focused on the inhibition of dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. The compound showed competitive inhibition, with a calculated IC50 value indicating effective potency compared to standard sulfa drugs.

Research Findings

Recent findings highlight the versatility of 2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide in various therapeutic contexts:

  • Synergistic Effects : When combined with other antibiotics, this compound exhibited synergistic effects, enhancing antimicrobial efficacy.
  • Structure-Activity Relationship (SAR) : Modifications to the bromopyridine moiety were shown to significantly alter biological activity, emphasizing the importance of structural features in drug design.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide; dihydrobromide is primarily investigated for its potential as an inhibitor of various biological pathways. Its structure suggests it may interact with specific proteins involved in disease processes.

  • Targeting Enzymes : This compound has shown promise as a selective inhibitor of certain enzymes that are pivotal in cancer progression and inflammatory diseases. The bromopyridine moiety can facilitate interactions with enzyme active sites, potentially leading to the development of novel therapeutic agents.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The presence of the bromopyridine ring may enhance the activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.

Cancer Research

The compound's ability to inhibit specific pathways involved in tumor growth positions it as a candidate for cancer therapeutics. Studies have focused on its effects on cell proliferation and apoptosis in various cancer cell lines.

A. Inhibition of BET Bromodomains

Recent studies have highlighted the role of bromodomain inhibitors in oncology. Compounds similar to 2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide; dihydrobromide have been evaluated for their efficacy in inhibiting BET bromodomains, which are implicated in the regulation of oncogenes.

  • Study Findings : In vitro assays demonstrated that derivatives of this compound could significantly reduce the viability of cancer cells by inducing apoptosis through specific signaling pathways (PubMed reference).

B. Antibacterial Testing

A series of experiments assessed the antibacterial activity of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the structure, including the incorporation of the bromopyridine ring, enhanced antibacterial efficacy compared to traditional sulfonamides.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
2-Amino-N-(2-bromopyridin-4-yl)ethanesulfonamide; dihydrobromidePseudomonas aeruginosa8 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Pyridine Derivatives

Brominated aromatic systems are critical in drug design for enhancing binding affinity via halogen bonds. However, the pyridine nitrogen in the target compound may engage in additional hydrogen-bonding interactions compared to purely phenyl-based systems .

Dihydrobromide Salts in Pharmacologically Active Compounds

Dihydrobromide salts are common in bioactive molecules to improve solubility and stability. For example:

  • BD 1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) and BD 1047 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide) are σ receptor ligands with dihydrobromide counterions similar to the target compound .
  • Key Difference : The target compound’s sulfonamide linker contrasts with BD 1008/1047’s tertiary amine structures, which may alter pharmacokinetic profiles (e.g., metabolic stability) .

Table 1: Comparison of Dihydrobromide-Containing Compounds

Compound Molecular Weight (g/mol) Key Functional Groups Potential Application
Target Compound 444.96 Bromopyridine, sulfonamide Enzyme inhibition, drug discovery
BD 1008 462.01 Dichlorophenyl, pyrrolidinyl σ Receptor modulation
BD 1047 420.12 Dichlorophenyl, dimethylamino σ Receptor modulation
Sulfonamide Derivatives

Sulfonamides are prevalent in antimicrobial and enzyme-targeting agents. The European Patent Application (2022) describes analogs such as 2-(4,4-difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide , which substitutes the bromopyridine with a difluoropiperidine group . The fluorine atoms in the latter enhance metabolic stability, whereas the bromine in the target compound may improve target binding through hydrophobic or halogen-bonding interactions .

Amide and Thiazole Derivatives

Ethyl glycinate amide derivatives (e.g., 2-amino-N-(nitrophenyl)acetamide) share an aminoacetamide backbone but lack the sulfonamide linker and brominated aromatic system . Similarly, thiazole derivatives with 2-pyridinyl substituents (e.g., 2-amino-N-(2-pyridinyl)thiazole) exhibit structural overlap in the pyridine ring but differ in core scaffold (thiazole vs. sulfonamide) . These differences influence electronic properties and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.